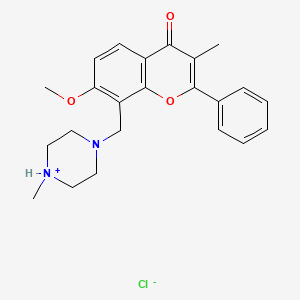
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is a synthetic flavone derivative Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride typically involves multiple steps. The process begins with the preparation of the flavone core, followed by the introduction of the methoxy and methyl groups. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process.
化学反応の分析
Types of Reactions
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The flavone core can be reduced to form a flavanone.
Substitution: The piperazine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated flavone derivatives.
Reduction: Formation of flavanone derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 7-Hydroxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone
- 7-Methoxy-3-methyl-8-(4-methylpiperazin-4-ium-1-yl)methyl-2-phenylchromen-4-one chloride
Uniqueness
7-Methoxy-3-methyl-8-(4-methyl-1-piperazinyl)methylflavone hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the methoxy group and the piperazine moiety can enhance its solubility and stability, making it a valuable compound for further research and development.
特性
CAS番号 |
70145-78-7 |
|---|---|
分子式 |
C23H27ClN2O3 |
分子量 |
414.9 g/mol |
IUPAC名 |
7-methoxy-3-methyl-8-[(4-methylpiperazin-4-ium-1-yl)methyl]-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C23H26N2O3.ClH/c1-16-21(26)18-9-10-20(27-3)19(15-25-13-11-24(2)12-14-25)23(18)28-22(16)17-7-5-4-6-8-17;/h4-10H,11-15H2,1-3H3;1H |
InChIキー |
SIPXXZFQLAKJJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CC[NH+](CC3)C)OC)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


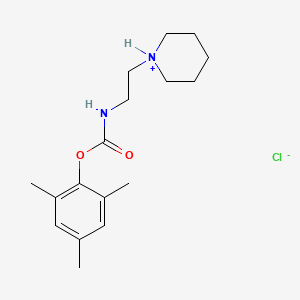

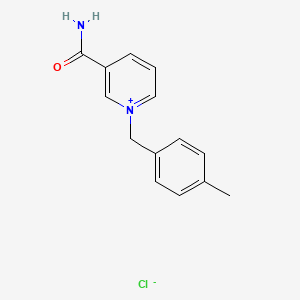
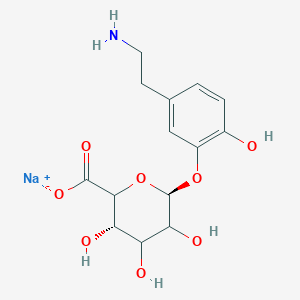
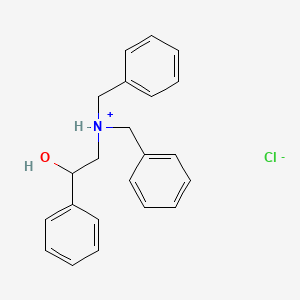
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

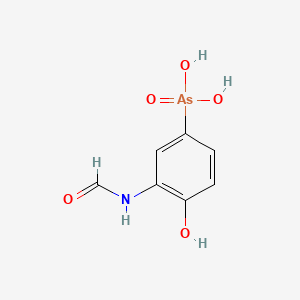

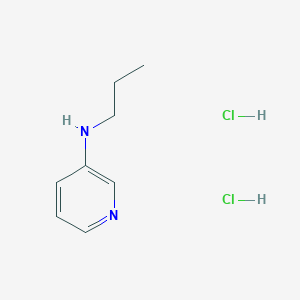



![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
